molecular formula C15H13F B13717250 4-Cyclopropyl-2-fluorobiphenyl

4-Cyclopropyl-2-fluorobiphenyl

Cat. No.: B13717250
M. Wt: 212.26 g/mol
InChI Key: REUWEKKHGVYJAO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluorobiphenyl is an organic compound with the molecular formula C15H13F It is a biphenyl derivative where one of the phenyl rings is substituted with a cyclopropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-fluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 4-bromobiphenyl, cyclopropylboronic acid, and a palladium catalyst.

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Temperature: Typically around 80-100°C.

    Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-fluorobiphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4-Cyclopropyl-2-fluorobiphenyl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluorobiphenyl depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity towards molecular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylbiphenyl: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    2-Fluorobiphenyl: Lacks the cyclopropyl group, which may influence its steric and electronic properties.

    4-Cyclopropyl-4’-fluorobiphenyl: Similar structure but with different substitution pattern, affecting its chemical behavior.

Uniqueness

4-Cyclopropyl-2-fluorobiphenyl is unique due to the presence of both cyclopropyl and fluorine substituents on the biphenyl scaffold. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H13F

Molecular Weight

212.26 g/mol

IUPAC Name

4-cyclopropyl-2-fluoro-1-phenylbenzene

InChI

InChI=1S/C15H13F/c16-15-10-13(11-6-7-11)8-9-14(15)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

REUWEKKHGVYJAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

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